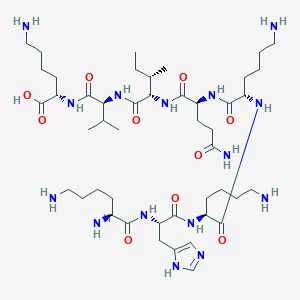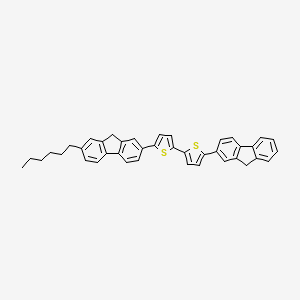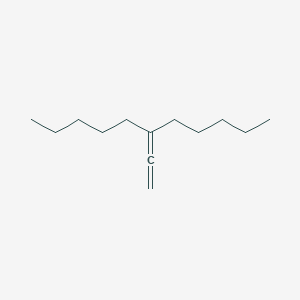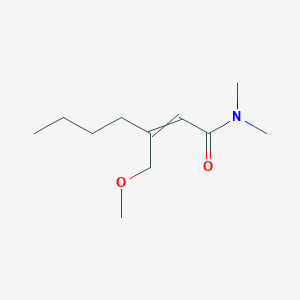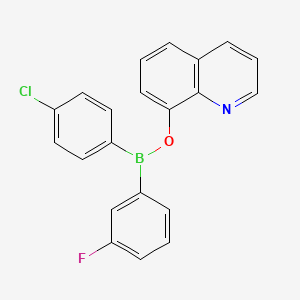
Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: is a chemical compound with the molecular formula C21H14BClFNO This compound is known for its unique structure, which includes a borinic acid ester linked to a quinoline moiety
Vorbereitungsmethoden
The synthesis of Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester typically involves the reaction of borinic acid derivatives with quinoline esters under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates, often using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols or amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of new boron-containing compounds.
Wissenschaftliche Forschungsanwendungen
Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the field of cancer treatment.
Wirkmechanismus
The mechanism by which Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the borinic acid ester can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: can be compared with other borinic acid esters and quinoline derivatives:
This compound: is unique due to its dual functional groups, which provide a combination of reactivity and biological activity.
Similar compounds: include boronic acids, borinic acids, and other quinoline esters, each with varying degrees of reactivity and applications.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
873101-78-1 |
|---|---|
Molekularformel |
C21H14BClFNO |
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(3-fluorophenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C21H14BClFNO/c23-18-11-9-16(10-12-18)22(17-6-2-7-19(24)14-17)26-20-8-1-4-15-5-3-13-25-21(15)20/h1-14H |
InChI-Schlüssel |
BSSKBGJCYLLUSX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)Cl)(C2=CC(=CC=C2)F)OC3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14178866.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide](/img/structure/B14178876.png)
![{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone](/img/structure/B14178884.png)
![1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14178893.png)
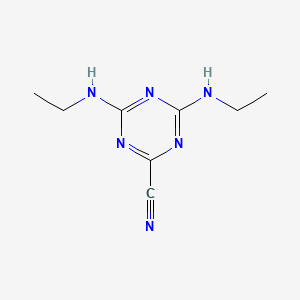
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
